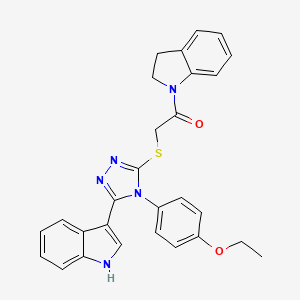

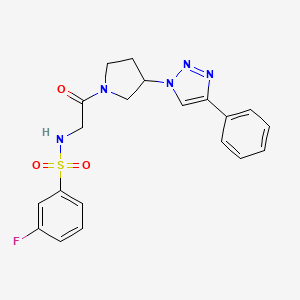

N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves multi-step reactions starting from various aromatic or heteroaromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine . Similarly, the synthesis of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide involved condensation reactions . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was determined, revealing the orientation of the cyclopropyl and benzene rings . This information is crucial for understanding the 3D conformation of the molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. The 1,3-dipolar cycloaddition is a common method for synthesizing 5-amino-1,2,4-triazoles, as demonstrated in the synthesis involving carbodiimides and nitrilimines . This reaction showcases the versatility of triazole compounds in forming new bonds and structures, which could be relevant for the compound under discussion.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using a range of spectroscopic techniques. For instance, compounds similar to the one have been characterized using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These methods provide detailed information about the molecular fingerprints of the compounds, which can be used to deduce their purity, stability, and functional groups.

Aplicaciones Científicas De Investigación

Mechanistic Insights in Cyclization Reactions

Research into the cyclization of (2-ethynylphenyl)triazenes, a related area of study, has provided valuable mechanistic insights, suggesting a carbene pathway for cyclization to isoindazole. These findings may parallel investigations into similar compounds like N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, highlighting the complexity and versatility of cyclization reactions in synthetic chemistry (Kimball, Weakley, Herges, & Haley, 2002).

Synthesis and Properties of Polymeric Materials

In the realm of materials science, the synthesis of hyperbranched aromatic polyimides from monomers including similar triazole derivatives showcases the potential of these compounds in creating new materials with desirable thermal and chemical properties. Such research underscores the role of this compound analogs in advancing polymer chemistry and engineering (Yamanaka, Jikei, & Kakimoto, 2000).

Antipathogenic and Antimicrobial Activities

The exploration of thiourea derivatives for their antipathogenic activity against bacterial strains, as seen in studies on compounds with structural similarities, indicates a potential application of this compound in the development of novel antimicrobial agents. Such research could lead to the discovery of new treatments for bacterial infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescent Properties for Diagnostic Applications

The synthesis and investigation of fluorescent properties of 1,2,3-triazole derivatives, including those with acetyl and methyl substituents, present an avenue for the use of this compound in diagnostic and imaging applications. Such compounds could serve as fluorescent markers or probes in biological research and medical diagnostics (Kamalraj, Senthil, & Kannan, 2008).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-13-6-10-18(11-7-13)25-20(15-8-9-15)19(23-24-25)21(27)22-17-5-3-4-16(12-17)14(2)26/h3-7,10-12,15H,8-9H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYUQJKPYBEYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)